Dilithium azelate

Lithium Complex Grease Thickener Manufacturing Process Energy Efficiency

Dilithium azelate (CAS 38900-29-7), also referred to as nonanedioic acid dilithium salt or azelaic acid dilithium salt, is a C9 aliphatic dicarboxylic acid lithium salt with molecular formula C₉H₁₄Li₂O₄ and molecular weight 200.09 g·mol⁻¹. The compound is manufactured at industrial scale (≥100 to.

Molecular Formula C9H16LiO4
Molecular Weight 195.2 g/mol
CAS No. 38900-29-7
Cat. No. B1614953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilithium azelate
CAS38900-29-7
Molecular FormulaC9H16LiO4
Molecular Weight195.2 g/mol
Structural Identifiers
SMILES[Li].C(CCCC(=O)O)CCCC(=O)O
InChIInChI=1S/C9H16O4.Li/c10-8(11)6-4-2-1-3-5-7-9(12)13;/h1-7H2,(H,10,11)(H,12,13);
InChIKeyRAOMROVPLONYOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dilithium Azelate (CAS 38900-29-7) Procurement-Grade Technical Baseline for Lithium Complex Grease Formulators


Dilithium azelate (CAS 38900-29-7), also referred to as nonanedioic acid dilithium salt or azelaic acid dilithium salt, is a C9 aliphatic dicarboxylic acid lithium salt with molecular formula C₉H₁₄Li₂O₄ and molecular weight 200.09 g·mol⁻¹. The compound is manufactured at industrial scale (≥100 to <1,000 tonnes per annum under EU REACH registration) and serves primarily as the low-molecular-weight complexing agent component in lithium complex soap thickener systems for high-temperature multipurpose lubricating greases [1]. It is a colorless crystalline powder with water solubility of 203 g/L at 20°C, density of 1.29 g/cm³, and log P of −3.4, reflecting its hydrophilic character .

Why Dilithium Azelate Cannot Be Casually Replaced by Sebacic Acid, Disodium Azelate, or Other Dicarboxylate Complexing Agents


The thickener system in a lithium complex grease is a co-crystallization product whose performance depends critically on the specific chain length of the dicarboxylic acid complexing agent and the identity of the counterion [1]. Sebacic acid (C10) and dodecanedioic acid (C12) differ from azelaic acid (C9) in melting point, solubility in base oil, and the resulting soap fiber microstructure, all of which directly alter the grease's dropping point, shear stability, and low-temperature pumpability [2]. Substituting the lithium cation with sodium or potassium yields azelate salts possessing fundamentally different solubility, reactivity, and thickening efficiency, making them non-interchangeable for lithium complex grease manufacturing . The quantitative differentiation evidence presented in Section 3 demonstrates exactly where dilithium azelate offers verifiable selection advantages relative to the nearest industrial alternative—sebacic-acid-based lithium complex thickener systems.

Dilithium Azelate: Head-to-Head Quantitative Differentiation Evidence vs. Closest Industrial Analogs


Lower Dicarboxylic Acid Melting Point Reduces Minimum Complexing Temperature by 28°C vs. Sebacic Acid

Azelaic acid (the precursor acid to dilithium azelate) exhibits a melting point of 106°C, compared to 134°C for sebacic acid, the most widely used alternative dicarboxylic complexing agent. This 28°C differential enables a lower-temperature complexing reaction at 130–150°C for azelaic acid-based lithium complex grease, whereas sebacic acid requires a process temperature exceeding its melting point (>134°C) to achieve comparable saponification completeness. The lower thermal input directly translates into reduced energy consumption per batch and shorter cycle time [1] [2].

Lithium Complex Grease Thickener Manufacturing Process Energy Efficiency

One-Step Saponification Process Eliminates Separate Dicarboxylic Acid Saponification Required for Sebacic Acid Systems

The manufacturing process for azelaic acid-based lithium complex grease enables simultaneous saponification of both 12-hydroxystearic acid and azelaic acid with lithium hydroxide in a single heating step, provided the alkali addition rate is controlled below 0.30 lbs/min per 100 lb batch. This one-step process yields a grease with a dropping point exceeding 500°F (260°C). In contrast, prior-art processes using sebacic acid or other dicarboxylic acids typically require either separate saponification of the mono- and dicarboxylic acid components or two distinct heating stages to complete grease formation [1]. This process simplification reduces manufacturing complexity, cycle time, and capital equipment requirements [2].

Lithium Complex Grease Process Economics Saponification Methodology

Dilithium Azelate-Based Complex Grease Achieves Dropping Point >500°F (260°C) vs. ~200°C (392°F) for Simple Lithium 12-Hydroxystearate Soap Grease

Lithium complex grease formulated with dilithium azelate as the complexing agent, in combination with lithium 12-hydroxystearate, consistently delivers a dropping point exceeding 500°F (260°C) as measured by ASTM D2265. This represents an increase of more than 108°C over simple lithium 12-hydroxystearate soap grease, which exhibits a dropping point of approximately 110–115°C (230–239°F) [1]. The elevated dropping point directly results from the co-crystallization of dilithium azelate with lithium 12-hydroxystearate, which reinforces the thickener fiber network and increases the temperature at which the grease transitions from semi-solid to liquid. Patent specifications explicitly identify azelaic acid as the preferred dicarboxylic acid for achieving this high-temperature threshold [2].

High-Temperature Grease Dropping Point Thermal Stability

Regulatory Reclassification of Lithium Azelate from 'Toxic' to 'Harmful' Matches Lithium Sebacate, Unlocking EU Ecolabel Grease Formulation

In 2017, the competent body responsible for the European Ecolabel LuSC-List (Lubricant Substance Classification List) revised the classification of lithium azelate from 'toxic' to 'harmful.' This reclassification was based on proprietary toxicity testing commissioned by Emery Oleochemicals and approved by the SMK. The upgraded classification now matches that of lithium sebacate, removing a prior regulatory barrier that had disadvantaged azelaic acid-based thickener systems relative to sebacic acid-based formulations. Consequently, grease formulators can now incorporate azelaic acid-based thickeners into lubricant formulations intended for EU Ecolabel certification and for use as Environmentally Acceptable Lubricants (EALs) under the U.S. EPA Vessel General Permit (VGP) requirements [1]. In parallel, EMEROX 1144 azelaic acid achieved registration on the EU Ecolabel LuSC-List Brands section with ratings of 100%A for EEL Biodegradation, 100%D for EEL Aquatic Toxicity, and 100% for Renewability [2].

Regulatory Toxicology EU Ecolabel Environmentally Acceptable Lubricants

Azelaic Acid-Based Complex Grease Fiber Microstructure: Entangled Spiral Network Comparable to Sebacic Acid, with Tunability via Boric Acid Co-Complexing

Field-emission scanning electron microscopy (FE-SEM) and atomic force microscopy (AFM) characterization of lithium complex greases reveals that both azelaic acid and sebacic acid as sole complexing agents produce an entangled spiral fiber structure forming a dense, porous three-dimensional network. This structural feature underpins the shear-thinning behavior and oil-retention capacity of the grease. When boric acid is co-complexed with azelaic acid at a 1:1 molar ratio (B/A=1:1), a coordination bond is introduced that reinforces the intermolecular interaction between thickener fibers, enhancing thixotropic recovery, yield stress, and structural stability [1]. While sebacic acid alone was reported to provide excellent physicochemical and tribological properties, the azelaic acid system offers comparable baseline microstructure with the added benefit of lower-temperature processability and regulatory compliance advantage [2].

Grease Rheology Soap Fiber Microstructure Thickener Morphology

Dilithium Azelate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


High-Temperature Multipurpose Lithium Complex Grease for Automotive and Railway Bearings

Industrial grease manufacturers producing lithium complex greases for disc brake wheel bearings, locomotive traction motor bearings, and steel mill roll neck bearings should specify dilithium azelate (or azelaic acid as the precursor) as the complexing agent when a dropping point exceeding 500°F (260°C) is required and a one-step saponification process is desired [1]. The entangled spiral fiber network formed delivers shear-thinning behavior suitable for centralized lubrication systems [2].

EU Ecolabel-Certified and VGP-Compliant Environmentally Acceptable Lubricant (EAL) Formulations

Formulators targeting EU Ecolabel certification or U.S. EPA Vessel General Permit-compliant EALs for marine and environmentally sensitive applications can now incorporate dilithium azelate-based thickeners without regulatory penalty. The 2017 reclassification of lithium azelate from 'Toxic' to 'Harmful,' together with the 100% biodegradation, aquatic toxicity, and renewability ratings of EMEROX 1144 azelaic acid on the LuSC-List, provides documented regulatory parity with sebacic acid-based systems [1].

Cost-Optimized Thickener Manufacturing via Lower-Temperature One-Step Saponification

Grease producers seeking to reduce energy input and cycle time can substitute sebacic acid (mp 134°C) with azelaic acid (mp 106°C) to lower the complexing temperature by approximately 28°C and consolidate two-step saponification into a single controlled-addition process [1] [2]. This is particularly relevant when castor oil-derived sebacic acid pricing experiences volatility, eroding its traditional cost advantage [1].

Research on Dibasic Acid Complexing Agent Structure–Property Relationships in Lithium Complex Greases

Academic and industrial tribology researchers investigating the effect of dicarboxylic acid chain length on lithium complex grease rheology and tribology should include dilithium azelate (C9) as a reference complexing agent alongside sebacic acid (C10) and dodecanedioic acid (C12). Published studies confirm that azelaic acid forms the same entangled spiral fiber microstructure as sebacic acid and responds to boric acid co-complexing (B/A=1:1) with enhanced thixotropic recovery, providing a well-documented baseline for systematic comparative studies [1].

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